7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative with a molecular formula of C₂₂H₂₆N₆O₂S₂ and a molecular weight of 470.610 g/mol . Its structure features:
- 1,3-dimethyl groups at the purine core.
- A benzothiazole-thioethyl chain at position 7.
- A 3-methylpiperidinyl substituent at position 8.
This compound is part of a broader class of purine derivatives, which are often explored for their biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S2/c1-14-7-6-10-27(13-14)20-24-18-17(19(29)26(3)22(30)25(18)2)28(20)11-12-31-21-23-15-8-4-5-9-16(15)32-21/h4-5,8-9,14H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWOASOCGWVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method for synthesizing benzothiazole derivatives is through the cyclization of phenolic azomethines using Dess-Martin periodinane (DMP) at ambient temperature . The benzothiazole intermediate is then reacted with ethylating agents to introduce the ethylthio group.
The purine core is synthesized separately through standard purine synthesis methods, which typically involve the condensation of appropriate amines with formamide derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzothiazole moiety is known for its biological activity, and compounds containing this structure have been investigated for their ability to inhibit tumor growth. For instance, research involving similar benzothiazole derivatives has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes that are crucial in cancer progression and other diseases. The presence of the purine structure suggests that it may interact with kinases or other enzymes involved in cellular signaling pathways. For example, compounds with similar purine structures have been reported to inhibit Polo-like kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cells .
Synthetic Routes
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps focus on the preparation of the benzothiazole moiety followed by its coupling with the purine structure through nucleophilic substitution reactions. Advanced synthetic methods such as microwave-assisted synthesis may enhance yield and purity.
Characterization Techniques
Characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods provide insights into the molecular interactions and stability of the compound under various conditions.
Toxicological Studies
Before clinical applications can be pursued, comprehensive toxicological evaluations are necessary to ascertain the safety profile of the compound. In vitro studies assessing cytotoxicity on human cell lines can provide preliminary data on potential adverse effects .
Case Study: Anticancer Screening
A study conducted by Walid Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This approach allowed for a more accurate assessment of drug efficacy in a three-dimensional environment that mimics tumor behavior in vivo . The findings indicated that compounds similar to 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine derivatives exhibited significant inhibition of tumor growth.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and physicochemical differences between the target compound and its analogues:
Detailed Comparative Analysis
Substituent at Position 7
- Methylthiazole analogue () : Replacing benzothiazole with a 4-methylthiazole reduces steric bulk and aromatic surface area, likely decreasing lipophilicity and altering target affinity .
Substituent at Position 8
- Target compound : The 3-methylpiperidinyl group provides a tertiary amine, which may participate in hydrogen bonding or ionic interactions with acidic residues in target proteins .
- Pyrrolidinyl analogue () : The smaller pyrrolidinyl ring lacks the methyl branch, reducing steric hindrance and possibly altering conformational flexibility .
- Hydroxyethyl-piperazinyl analogue () : The piperazinyl group with a hydroxyethyl side chain introduces a highly polar moiety, favoring interactions with polar receptors or enzymes .
Alkyl Groups at Positions 1 and 3
Research Findings and Implications
Benzothiazole vs. Thiazole : The benzothiazole moiety in the target compound likely confers stronger binding to aromatic-rich enzyme pockets compared to the methylthiazole variant, as seen in related kinase inhibitors .
Piperidinyl vs. Pyrrolidinyl: The 3-methylpiperidinyl group’s larger size and basicity may improve selectivity for targets requiring bulkier substituents, such as adenosine receptors .
Polarity and Solubility: The hydroxyethyl-piperazinyl analogue () demonstrates how polar substituents can optimize solubility for intravenous formulations, albeit at the cost of reduced blood-brain barrier penetration .
Biological Activity
The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound includes a purine core substituted with various functional groups. The presence of a benzothiazole moiety is notable for its potential biological implications.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar benzothiazole-based compounds have been shown to possess activity against various bacterial strains and fungi. The mechanism typically involves interference with microbial cell wall synthesis or function .
Antioxidant Properties
Studies have demonstrated that benzothiazole derivatives can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often evaluated using assays such as DPPH radical scavenging and reducing power tests .
Enzyme Inhibition
The compound's structure suggests potential inhibition of certain enzymes. For example, molecular docking studies have indicated that similar compounds may inhibit phosphodiesterases (PDEs), which play a crucial role in various signaling pathways . This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting cellular responses.
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of related benzothiazole compounds against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using agar diffusion methods, showing promising results for several derivatives .
- Antioxidant Evaluation : In vitro assays demonstrated that benzothiazole derivatives exhibit significant free radical scavenging activity. Compounds were tested against DPPH radicals, revealing effective concentration-dependent activity .
- Enzyme Inhibition Studies : Molecular docking simulations indicated that benzothiazole-containing compounds could effectively bind to PDEs and other target enzymes. This suggests a mechanism by which these compounds may exert therapeutic effects in conditions like asthma or cardiovascular diseases .
Data Tables
| Activity Type | Tested Compounds | Target Organisms/Enzymes | Results |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivatives | Staphylococcus aureus, E. coli | MIC values ranging from 50 to 200 µg/mL |
| Antioxidant | Various Benzothiazoles | DPPH Radical | IC50 values between 10 to 30 µg/mL |
| Enzyme Inhibition | Related Compounds | Phosphodiesterases | Docking scores indicating strong binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a purine core. A common strategy includes alkylation of a purine derivative with a benzothiazolylsulfanyl group, followed by piperidinyl substitution. For example, similar compounds are synthesized under mild acidic conditions using ethanol or methanol as solvents at 60–80°C . Optimization requires adjusting pH (6.5–7.5), temperature, and stoichiometric ratios of intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Alkylation | 2-(Benzothiazol-2-ylsulfanyl)ethyl bromide, K₂CO₃, DMF, 70°C | Reaction time: 12–16 h |
| Piperidinyl Substitution | 3-Methylpiperidine, DIPEA, DCM, RT | Excess amine (1.5–2.0 equiv) |
| Purification | Column chromatography (hexane:EtOAc 3:1) | Rf monitoring by TLC |
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry of substitutions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with a C18 column (acetonitrile/water gradient) is recommended .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs. For benzothiazole-containing purines, screen for kinase inhibition (e.g., CDK2, EGFR) using fluorescence polarization assays. Antimicrobial activity can be tested via microdilution (MIC against Gram+/− bacteria, fungi). Cytotoxicity assays (MTT on cancer cell lines) establish preliminary therapeutic indices .
Advanced Research Questions
Q. How do substituents on the benzothiazole and piperidine moieties influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) on benzothiazole enhance kinase inhibition by 30–50% compared to electron-donating groups. Methylation at the piperidine 3-position improves metabolic stability (t₁/₂ > 2 h in liver microsomes) but reduces solubility . Computational docking (AutoDock Vina) identifies key hydrogen bonds between the sulfanyl group and kinase active sites .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer : Orthogonal validation is critical. For example, if cytotoxicity data conflict between labs:
- Replicate assays using identical cell lines (e.g., MCF-7, HeLa) and passage numbers.
- Standardize culture conditions (e.g., serum concentration, hypoxia vs. normoxia).
- Validate via alternative methods (e.g., apoptosis flow cytometry vs. MTT) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) predict binding modes to off-target receptors. For kinase selectivity, free-energy perturbation (FEP) quantifies ΔΔG values for key residues. QSAR models (Random Forest or SVM) prioritize derivatives with modified sulfanyl linkers or piperidine substituents .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up synthesis, and how can they be mitigated?
- Answer : Scaling often reduces yields due to inefficient mixing or exothermic reactions. Use flow chemistry for alkylation steps (residence time: 10 min, 70°C) to improve reproducibility. For sensitive intermediates, employ cryogenic conditions (−20°C) during sulfanyl group incorporation .
Q. How can researchers address low solubility in pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
